molecular formula C26H3F50I B12088339 Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- CAS No. 1980064-09-2

Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo-

Cat. No.: B12088339
CAS No.: 1980064-09-2
M. Wt: 1392.1 g/mol
InChI Key: UXJFAJAPHXJANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- is a highly fluorinated organic compound. This compound is characterized by its long carbon chain and the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The presence of an iodine atom further adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- typically involves the fluorination of a hexacosane precursor The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

Major Products

The major products formed from these reactions include various fluorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.

    Biology: Investigated for its potential use in biological imaging and as a tracer due to its unique fluorine signature.

    Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic agents.

    Industry: Utilized in the development of high-performance materials, such as lubricants and coatings, due to its chemical inertness and thermal stability.

Mechanism of Action

The mechanism by which Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- exerts its effects is primarily through its interaction with molecular targets via its fluorinated and iodinated moieties. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: A shorter chain fluorinated compound with similar chemical properties but different applications.

Uniqueness

Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- stands out due to its long carbon chain and high degree of fluorination, which confer unique chemical stability, thermal resistance, and potential for specialized applications in various fields.

Properties

CAS No.

1980064-09-2

Molecular Formula

C26H3F50I

Molecular Weight

1392.1 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodohexacosane

InChI

InChI=1S/C26H3F50I/c27-3(28,5(31,32)7(35,36)9(39,40)11(43,44)13(47,48)15(51,52)17(55,56)19(59,60)21(63,64)23(67,68)25(71,72)73)1-2(77)4(29,30)6(33,34)8(37,38)10(41,42)12(45,46)14(49,50)16(53,54)18(57,58)20(61,62)22(65,66)24(69,70)26(74,75)76/h2H,1H2

InChI Key

UXJFAJAPHXJANW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.